

HPLC method for the analysis of 2-CHLORO-N-PHENYLACETAMIDE

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Compound of Interest

Compound Name:	2-CHLORO-N-PHENYLACETAMIDE
Cat. No.:	B031378

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An HPLC method for the analysis of **2-chloro-N-phenylacetamide** has been developed to provide a robust and reliable analytical procedure for researchers, scientists, and drug development professionals. This document outlines the application notes and detailed protocols for the quantification of this compound.

Application Notes

Introduction

2-Chloro-N-phenylacetamide is a chemical intermediate used in the synthesis of various organic compounds.^[1] A reliable analytical method is crucial for quality control, stability studies, and reaction monitoring. This application note describes a simple, isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **2-chloro-N-phenylacetamide**. The method is accurate, precise, and specific.

Chromatographic Conditions

A reverse-phase HPLC method is suitable for the analysis of **2-chloro-N-phenylacetamide** and its related substances.^{[2][3]} The chromatographic separation is achieved on a C18 column using a mobile phase composed of acetonitrile and water, with phosphoric acid added to improve peak shape and resolution.^{[2][3][4]} Detection is performed using a UV detector.

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

1. Materials and Reagents

- **2-Chloro-N-phenylacetamide** reference standard (97% purity or higher)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)
- Methanol (HPLC grade) for sample preparation
- 0.45 μm syringe filters

2. Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks and pipettes.

3. Chromatographic Conditions (Proposed)

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	240 nm
Run Time	10 minutes

4. Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of **2-chloro-N-phenylacetamide** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
- Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of **2-chloro-N-phenylacetamide** and transfer it to a 25 mL volumetric flask. Add about

20 mL of methanol, sonicate for 10 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 μ m syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of **2-chloro-N-phenylacetamide**. (Note: This is exemplary data based on the proposed method).

Table 1: System Suitability Parameters

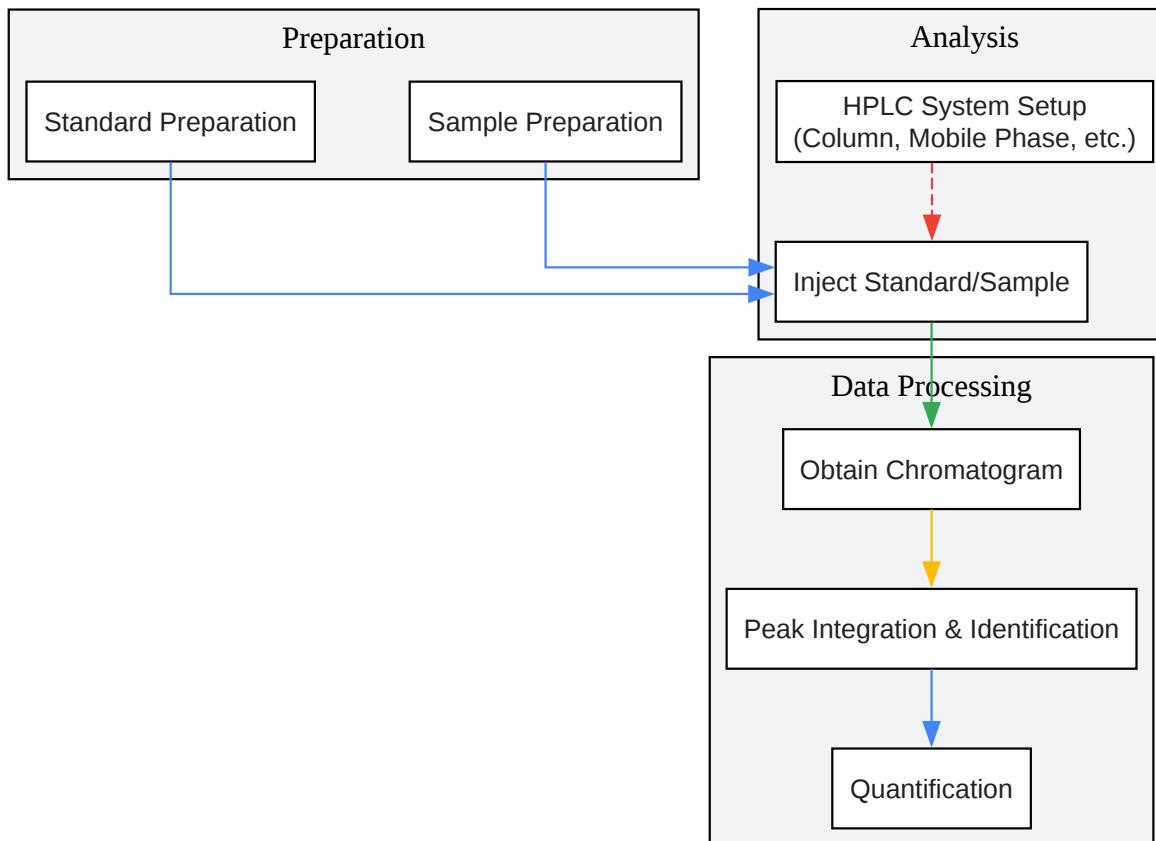
Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	5500
Retention Time (RT)	-	~ 4.5 min

Table 2: Method Validation Summary (Exemplary Data)

Parameter	Result
Linearity Range	1 - 50 μ g/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.1 μ g/mL
Limit of Quantitation (LOQ)	0.3 μ g/mL

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of **2-chloro-N-phenylacetamide**.



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HPLC Analysis Workflow for 2-Chloro-N-phenylacetamide.

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